molecular formula C25H26N4O2 B11002924 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-(propan-2-yl)isoquinolin-1(2H)-one

4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-(propan-2-yl)isoquinolin-1(2H)-one

Cat. No.: B11002924
M. Wt: 414.5 g/mol
InChI Key: BNBSLKWICVRDHH-UHFFFAOYSA-N
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Description

4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-(propan-2-yl)isoquinolin-1(2H)-one is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and an isoquinolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-(propan-2-yl)isoquinolin-1(2H)-one typically involves multiple steps, starting with the preparation of the benzimidazole and isoquinolinone intermediates. One common method involves the cyclization of o-phenylenediamine with carboxylic acids to form the benzimidazole core . The piperidine ring is then introduced through nucleophilic substitution reactions, followed by the coupling of the benzimidazole and isoquinolinone units under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency . Additionally, the use of high-performance liquid chromatography (HPLC) and other purification methods is essential to obtain the desired compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-(propan-2-yl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety can yield benzimidazole oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially enhanced biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-(propan-2-yl)isoquinolin-1(2H)-one is unique due to its combination of the benzimidazole, piperidine, and isoquinolinone moieties, which can provide a synergistic effect on its biological activity and pharmacological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C25H26N4O2

Molecular Weight

414.5 g/mol

IUPAC Name

4-[4-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]-2-propan-2-ylisoquinolin-1-one

InChI

InChI=1S/C25H26N4O2/c1-16(2)29-15-20(18-7-3-4-8-19(18)25(29)31)24(30)28-13-11-17(12-14-28)23-26-21-9-5-6-10-22(21)27-23/h3-10,15-17H,11-14H2,1-2H3,(H,26,27)

InChI Key

BNBSLKWICVRDHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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